(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(2-fluoro-3-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPFHUUBGLZPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)OC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 3 Methoxy 4 Methylphenyl Boronic Acid
Established Preparative Routes for Arylboronic Acids
The formation of a carbon-boron (C-B) bond on an aromatic ring is a cornerstone of modern organic synthesis, primarily due to the versatility of the resulting arylboronic acids in cross-coupling reactions. Two principal methodologies dominate the landscape of arylboronic acid synthesis: transition-metal catalyzed borylation and the use of organometallic reagents. nih.gov
Transition-Metal Catalyzed Borylation Reactions
Transition-metal catalyzed borylation, most notably the Miyaura borylation, has become a powerful and widely adopted method for the synthesis of arylboronic acids and their esters. researchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). acs.orgnih.gov
The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boron reagent and reductive elimination to furnish the arylboronate ester and regenerate the active catalyst. acs.org The choice of ligand is critical for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands like XPhos and DPEphos often being employed, particularly for less reactive aryl chlorides. beilstein-journals.org
Key components of a typical Miyaura borylation reaction are summarized in the table below.
| Component | Examples | Role |
| Catalyst | Pd(dba)₂, PdCl₂(dppf), [Pd(IMesMe)(cinnamyl)Cl] | Facilitates the C-B bond formation |
| Ligand | XPhos, DPEphos, t-Bu₃P·HBF₄ | Stabilizes the palladium center and modulates its reactivity |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Provides the boryl group |
| Base | KOAc, K₃PO₄, Potassium 2-ethylhexanoate | Promotes the transmetalation step |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction |
Recent advancements have focused on developing more active and robust catalyst systems to broaden the substrate scope, especially for sterically hindered and electronically deactivated aryl halides. morressier.comresearchgate.net
Utility of Lithium and Grignard Reagents in C-B Bond Formation
Prior to the widespread adoption of palladium-catalyzed methods, the use of organometallic reagents was the primary route to arylboronic acids. This classical approach involves a two-step sequence: formation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate (B1201080) ester, typically trimethyl borate or triisopropyl borate. nih.govnih.gov
The first step, a halogen-metal exchange, is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. google.com The resulting aryllithium or arylmagnesium species is a potent nucleophile that readily attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the intermediate boronate ester to yield the desired arylboronic acid. nih.gov
This methodology, often referred to as the lithiation-borylation sequence, is particularly effective for the synthesis of arylboronic acids from aryl bromides and iodides. nih.govnih.gov The general scheme for this process is depicted below.
Step 1: Halogen-Metal Exchange Ar-X + 2 Li → Ar-Li + LiX or Ar-X + Mg → Ar-MgX (where X = Br, I)
Step 2: Borylation and Hydrolysis Ar-Li (or Ar-MgX) + B(OR)₃ → Ar-B(OR)₂ Ar-B(OR)₂ + H₃O⁺ → Ar-B(OH)₂
While robust, this method's primary limitation is its intolerance to functional groups that are incompatible with highly reactive organometallic intermediates, such as acidic protons and electrophilic carbonyl groups.
Specific Synthetic Pathways for (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid
Given the polysubstituted nature of this compound, a regioselective synthesis is paramount. The lithiation-borylation approach is particularly well-suited for this target, as the directing effects of the substituents can be harnessed to achieve the desired regiochemistry. A plausible synthetic route analogous to that reported for similar compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, involves the directed ortho-metalation of a suitable precursor halide. google.comepo.org
A proposed pathway starts from 1-bromo-2-fluoro-3-methoxy-4-methylbenzene. The fluorine atom is a powerful ortho-directing group in lithiation reactions. Treatment of the precursor with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperature would selectively deprotonate the position ortho to the fluorine and meta to the bromine, which is the C4 position, leading to a lithiated intermediate. However, a more common approach for aryl bromides is halogen-metal exchange. In this case, the bromine at C1 would undergo exchange with lithium. To achieve borylation at the desired C1 position, the precursor would be 1-bromo-2-fluoro-3-methoxy-4-methylbenzene. The bromine-lithium exchange would generate the aryllithium species, which is then quenched with a borate ester.
Optimization of Reaction Conditions for C-B Bond Formation
The efficiency of the lithiation-borylation sequence is highly dependent on carefully controlled reaction conditions to maximize yield and minimize side products.
Temperature: The initial halogen-metal exchange or deprotonation step is highly exothermic and is typically conducted at very low temperatures, such as -78 °C, to prevent uncontrolled side reactions and decomposition of the organolithium intermediate. google.com The subsequent borylation step is also performed at low temperature, after which the reaction is gradually warmed to room temperature. epo.org
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) are essential to solvate the organolithium intermediate and maintain its reactivity. google.comepo.org The use of a mixed solvent system can also be employed to improve safety and reduce costs in industrial settings. nih.gov
Reagents: n-Butyllithium is a commonly used reagent for the lithium-halogen exchange. google.com For the borylation step, triisopropyl borate is often preferred over trimethyl borate as it can sometimes lead to higher yields. google.com
Workup: After the borylation, the reaction is typically quenched with an acid, such as hydrochloric acid, to hydrolyze the boronate ester to the final boronic acid. google.com
The table below outlines a hypothetical set of optimized conditions for the synthesis of the title compound via the lithiation-borylation of 1-bromo-2-fluoro-3-methoxy-4-methylbenzene.
| Step | Reagent | Solvent | Temperature | Time |
| 1. Lithiation | n-Butyllithium (1.1 eq) | Anhydrous THF | -78 °C | 1-2 hours |
| 2. Borylation | Triisopropyl borate (1.2 eq) | Anhydrous THF | -78 °C to RT | 12 hours |
| 3. Hydrolysis | 1N Hydrochloric Acid | - | 0 °C to RT | 1 hour |
Selection and Synthesis of Precursor Halides
The logical precursor for the synthesis of this compound via the lithiation-borylation route is a halogenated derivative of 1-fluoro-2-methoxy-3-methylbenzene. The most common choice would be the corresponding bromo- or iodo- derivative at the position where the boronic acid is to be introduced. Therefore, 1-bromo-2-fluoro-3-methoxy-4-methylbenzene or 1-iodo-2-fluoro-3-methoxy-4-methylbenzene would be ideal starting materials.
The synthesis of such precursors can be achieved through electrophilic aromatic substitution reactions on a suitably substituted benzene (B151609) ring. For instance, the synthesis of 1-bromo-3-fluoro-4-iodo-2-methylbenzene (B2356325) has been reported starting from 4-bromo-2-fluoro-1-iodobenzene (B11889) via lithiation and subsequent methylation. chemicalbook.com A similar strategy could be envisioned for the synthesis of the required precursor. Alternatively, methoxylation of a fluorinated halo-toluene derivative can be a viable route. For example, the conversion of chlorinated mono-fluoroarenes to the corresponding methoxyarenes using sodium methoxide (B1231860) in DMF has been demonstrated. nih.gov
Derivatization Strategies of this compound
Arylboronic acids are exceptionally versatile intermediates, and this compound can be derivatized in numerous ways. These transformations can either involve the boronic acid moiety itself or the other functional groups on the aromatic ring.
A primary application of arylboronic acids is their conversion into boronate esters. sigmaaldrich.com For example, reaction with diols such as pinacol (B44631) or 1,3-propanediol (B51772) under dehydrating conditions yields the corresponding pinacol or propanediol (B1597323) boronate esters. google.com These esters often exhibit enhanced stability and are frequently used in cross-coupling reactions.
The boronic acid group can also be transformed into other functional groups under transition-metal-free conditions. nih.gov For instance:
Hydroxylation: Oxidation with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can convert the C-B bond into a C-O bond, yielding the corresponding phenol. nih.gov
Halogenation: Treatment with sources of electrophilic halogens, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), can replace the boronic acid group with a halogen atom.
Amination: Reaction with hydroxylamine-O-sulfonic acid or other electrophilic nitrogen sources can lead to the formation of anilines.
Furthermore, the boronic acid itself can act as a catalyst for certain organic transformations, such as C-alkylation and allylation reactions. acs.org The most significant application of this boronic acid, however, remains its use as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in many pharmaceutical and materials science applications. google.com
The following table summarizes some key derivatization reactions.
| Reaction | Reagent(s) | Product Type |
| Esterification | Pinacol, acid catalyst | Pinacol boronate ester |
| Hydroxylation | H₂O₂, NaOH | Phenol |
| Bromination | NBS | Aryl bromide |
| Suzuki Coupling | Aryl halide, Pd catalyst, base | Biaryl |
| Amination | NH₂OSO₃H | Aniline |
Formation of Boronate Esters and Cyclic Systems
Boronic acids are known to reversibly form boronate esters through condensation with alcohols and diols. This reaction is a fundamental aspect of their chemistry, often employed to protect the boronic acid moiety or to modify its reactivity and solubility.
General Reaction Principle: Arylboronic acids, such as this compound, react with diols like pinacol, neopentyl glycol, or ethylene (B1197577) glycol to form cyclic boronate esters. The reaction is typically an equilibrium process, and removal of water is often necessary to drive the reaction to completion.
Research Findings: While specific studies on this compound are not detailed in the provided search results, patent literature demonstrates its use in Suzuki-Miyaura coupling reactions. google.comgoogle.comgoogle.com In such applications, the boronic acid is used directly. The formation of boronate esters from this specific compound would follow established protocols for arylboronic acids.
Table 1: Common Diols for Boronate Ester Formation
| Diol Name | Resulting Ester | Typical Conditions |
| Pinacol | Pinacol boronate ester | Toluene or THF, Dean-Stark apparatus |
| Neopentyl glycol | Neopentyl glycol boronate ester | Toluene, reflux |
| Ethylene glycol | Ethylene glycol boronate ester | Aprotic solvent, water removal |
| Catechol | Catechol boronate ester | Various solvents |
Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 3 Methoxy 4 Methylphenyl Boronic Acid
Cross-Coupling Reactions Involving Arylboronic Acids
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are key reagents in many of these reactions due to their stability, low toxicity, and functional group tolerance.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate, forming a new carbon-carbon bond. fishersci.co.uklibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, and base can be crucial for the success of the reaction, especially with sterically hindered or electronically challenging substrates. researchgate.net
Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, enables the formation of aryl-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgnih.gov This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol. organic-chemistry.org A key advantage of this reaction is that it can often be carried out in the presence of air and at room temperature. organic-chemistry.org The proposed mechanism involves the formation of a copper(II)-aryl complex, followed by coordination of the amine or alcohol, and subsequent reductive elimination to form the desired product. nih.gov
Liebeskind-Srogl Coupling Strategies
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgnih.gov This reaction is particularly useful as it proceeds under neutral conditions. researchgate.net The mechanism involves the oxidative addition of the thioester to a palladium(0) complex, followed by transmetalation with the boronic acid, which is often facilitated by a copper(I) co-catalyst, and finally, reductive elimination to give the ketone product. wikipedia.org
Boronic Acid Catalysis (BAC) with Arylboronic Acid Scaffolds
Arylboronic acids can also act as catalysts themselves, primarily by activating hydroxyl-containing functional groups. This mode of catalysis is valued for its mild conditions and avoidance of stoichiometric activating reagents.
Catalytic Activation of Hydroxy Compounds
Arylboronic acids can catalyze various reactions of alcohols and other hydroxy compounds. researchgate.net The catalytic cycle is believed to involve the formation of a boronate ester intermediate. This intermediate can then facilitate subsequent transformations such as nucleophilic substitution or elimination reactions. The Lewis acidity of the boron atom plays a key role in this activation.
Direct Amidation Reactions Catalyzed by Arylboronic Acids
Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine, with the removal of a molecule of water. Arylboronic acids have been shown to be effective catalysts for this transformation, providing an alternative to the use of often wasteful stoichiometric coupling reagents. nih.govrsc.org The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide product. nih.gov The efficiency of the catalyst can be influenced by the electronic and steric properties of the substituents on the aryl ring. rsc.org
Enolate Formation and Aldol (B89426) Reaction Catalysis
There is currently no specific information available in scientific literature detailing the direct involvement of (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid in enolate formation or as a catalyst in aldol reactions. Arylboronic acids are generally not standard reagents or catalysts for these transformations, which typically involve strong bases for enolate generation or specific Lewis or Brønsted acids as catalysts.
Other Notable Reactivity Patterns
Specific studies on the participation of this compound in conjugate addition reactions have not been reported. In general, arylboronic acids can undergo rhodium or palladium-catalyzed 1,4-addition to α,β-unsaturated carbonyl compounds, but specific examples and conditions for this particular boronic acid are not documented.
There is no available research describing the use of this compound in homologation reactions. These reactions, which involve the extension of a carbon chain, can sometimes utilize boronic esters, but specific protocols involving this compound are not found in the literature.
Detailed investigations into the role of this compound in facilitating or participating in electrophilic allyl shifts are not present in the current body of scientific literature.
The primary documented application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This type of reaction is a powerful method for the formation of carbon-carbon bonds. A specific example is its use in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinate herbicides. google.comgoogle.comgoogle.com
In a documented synthesis, this compound was coupled with methyl 4-amino-3,6-dichloropyridine-2-carboxylate. google.comgoogle.comgoogle.com The reaction was carried out in the presence of a palladium catalyst and a base to yield the corresponding coupled product.
Table 1: Suzuki-Miyaura Coupling of this compound google.comgoogle.comgoogle.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time |
| This compound | Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | Dichlorobis(triphenylphosphine)palladium(II) | Cesium fluoride | Dimethoxyethane/Water | 85°C | 2 hours |
This reaction demonstrates the utility of this compound as a nucleophilic partner in cross-coupling, enabling the formation of a C(sp²)-C(sp²) bond.
Elucidation of Reaction Mechanisms
The mechanism for the reactivity of this compound in the context of the Suzuki-Miyaura coupling follows a well-established catalytic cycle. While a specific mechanistic study for this exact compound is not available, the general mechanism can be inferred.
The catalytic cycle typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, methyl 4-amino-3,6-dichloropyridine-2-carboxylate) to form a palladium(II) intermediate.
Transmetalation: The boronic acid, activated by the base (cesium fluoride), transfers its organic group (the 2-fluoro-3-methoxy-4-methylphenyl moiety) to the palladium(II) complex. The base is crucial for the formation of a boronate species, which is more nucleophilic and facilitates the transfer to the palladium center.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The specific substitution pattern of this compound, with its electron-withdrawing fluorine and electron-donating methoxy (B1213986) group, likely influences the electronic properties of the aryl ring and, consequently, the rate and efficiency of the transmetalation step. However, detailed kinetic or computational studies to quantify these effects for this specific molecule are not currently available.
Role of Lewis Acidity and Acid-Base Equilibria
The boronic acid functional group, -B(OH)₂, is characterized by an electron-deficient boron atom with a vacant p-orbital, making it a mild Lewis acid. This acidity is crucial for its reactivity and is highly sensitive to the electronic effects of substituents on the aromatic ring. For this compound, the substituents have competing effects. The fluorine atom at the ortho position is strongly electron-withdrawing via induction, which increases the Lewis acidity of the boron center. Conversely, the methoxy group at the meta position and the methyl group at the para position are electron-donating, which would typically decrease Lewis acidity.
Research has shown that the introduction of a fluorine substituent into a phenylboronic acid ring generally increases its acidity. mdpi.com This effect is most pronounced when the fluorine is at the meta or ortho position. An ortho-fluoro substituent can further enhance acidity through the potential formation of an intramolecular hydrogen bond between the fluorine atom and a proton of the boronic acid's hydroxyl group, which stabilizes the corresponding tetrahedral boronate anion (B(OH)₃⁻). mdpi.commdpi.com
The equilibrium between the neutral, trigonal planar boronic acid and its activated, tetrahedral anionic boronate form is fundamental to its role in many chemical reactions. This equilibrium is quantified by the acid dissociation constant (pKa). While the precise pKa of this compound is not extensively documented, the pKa values of related compounds illustrate the influence of substitution.
| Compound | Substituent Effects | Reported pKa |
|---|---|---|
| Phenylboronic acid | Reference (unsubstituted) | ~8.8 |
| 4-Methylphenylboronic acid | Electron-donating (para) | ~9.0 |
| 3-Methoxyphenylboronic acid | Electron-donating (meta) | ~8.8 |
| 2-Fluorophenylboronic acid | Electron-withdrawing (ortho) | ~7.8 |
| 4-Fluorophenylboronic acid | Electron-withdrawing (para) | ~8.7 |
This table presents approximate pKa values for related phenylboronic acid derivatives to illustrate substituent effects. The values are compiled from various sources and may vary slightly based on experimental conditions. mdpi.comnih.gov
Based on these trends, the strong acidifying effect of the ortho-fluoro group in this compound is expected to dominate over the weaker electron-donating effects of the methoxy and methyl groups, resulting in a lower pKa (higher acidity) compared to unsubstituted phenylboronic acid.
Transmetallation Pathways in Catalytic Cycles
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the transmetallation step involves the transfer of the organic group from the boron atom to the palladium center. This step is often rate-determining and is critically influenced by the reaction conditions, particularly the base. nih.gov Two primary mechanistic pathways for transmetallation are widely debated: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org
The boronate pathway (Path A) involves the initial activation of the boronic acid by a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate boronate anion, [ArB(OH)₃]⁻. researchgate.netacs.org This activated species then reacts with an arylpalladium(II) halide complex, displacing the halide to form the diorganopalladium(II) intermediate. The reactivity in this pathway is directly linked to the concentration and nucleophilicity of the boronate, which in turn depends on the pKa of the boronic acid and the strength of the base. deepdyve.comscilit.com
The oxo-palladium pathway (Path B) proposes that the base first reacts with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide (B78521) complex. nih.govacs.org This palladium-hydroxo species then reacts directly with the neutral boronic acid. Kinetic studies suggest this pathway can be significantly faster than the boronate pathway under certain conditions, especially with weak bases and in aqueous solvent mixtures. nih.gov
| Pathway | Key Boron Species | Key Palladium Species | Role of Base |
|---|---|---|---|
| A: Boronate Pathway | Anionic Boronate [ArB(OH)₃]⁻ | Arylpalladium(II) Halide [Ar'Pd(II)-X] | Activates boronic acid |
| B: Oxo-Palladium Pathway | Neutral Boronic Acid [ArB(OH)₂] | Arylpalladium(II) Hydroxide [Ar'Pd(II)-OH] | Activates palladium complex |
This table summarizes the key reacting species in the two primary transmetallation pathways of the Suzuki-Miyaura reaction. nih.govacs.org
Reversible Covalent Interactions and Their Impact on Reactivity
A defining characteristic of boronic acids is their ability to form reversible covalent bonds with diols and other Lewis bases. researchgate.netacs.org This reactivity is central to their application in chemical sensors, self-healing materials, and as protecting groups. wikipedia.orgnih.gov The interaction with a 1,2- or 1,3-diol results in the formation of a five- or six-membered cyclic boronate ester. This is an equilibrium process that is highly dependent on the pH of the medium and the pKa of the boronic acid. researchgate.netnih.gov
The formation of the boronate ester significantly alters the properties of the boron center, changing its hybridization from sp² to sp³. This structural change is often accompanied by a decrease in the pKa, meaning the boronate ester is a stronger acid than the parent boronic acid. acs.orgnih.gov
The electronic character of this compound directly impacts these equilibria. Its heightened Lewis acidity, driven by the ortho-fluoro substituent, enhances its affinity for diols and other nucleophiles, shifting the equilibrium toward the formation of the boronate ester complex. This increased stability of the resulting adduct is crucial for applications that rely on strong binding. The reversibility of this bond allows the system to respond dynamically to changes in the environment, such as shifts in pH or the concentration of a competing diol. researchgate.net
| Boron Species | Hybridization | Geometry | Key Interaction |
|---|---|---|---|
| Boronic Acid | sp² | Trigonal Planar | Equilibrium with boronate ester in the presence of diols |
| Cyclic Boronate Ester | sp³ | Tetrahedral | Reversible covalent B-O bonds |
This table illustrates the change in the boron center upon reversible covalent interaction with a generic diol. acs.org
Computational and Theoretical Studies of 2 Fluoro 3 Methoxy 4 Methylphenyl Boronic Acid Chemistry
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of a molecule. These studies provide insights into the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which govern the molecule's reactivity.
The electronic character of (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is shaped by the interplay of its substituents: the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and methyl groups. The fluorine atom, being highly electronegative, inductively withdraws electron density from the phenyl ring. Conversely, the methoxy group donates electron density through resonance, while the methyl group provides a modest inductive electron-donating effect. This combination of effects creates a unique electronic environment on the aromatic ring and at the boronic acid moiety.
A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. For substituted phenylboronic acids, these parameters are significantly influenced by the nature and position of the substituents.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In a typical phenylboronic acid, the region around the hydroxyl groups of the boronic acid is negative (electron-rich), making it a site for electrophilic attack. The boron atom, being electron-deficient, is a Lewis acidic center. The substituents on the phenyl ring modulate this charge distribution. For this compound, the electron-withdrawing fluorine would be expected to enhance the Lewis acidity of the boron center, while the donating methoxy and methyl groups would counteract this effect to some extent.
Table 1: Representative Calculated Electronic Properties of a Substituted Phenylboronic Acid Analog
| Property | Calculated Value | Significance |
| HOMO Energy | -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Indicates overall molecular polarity |
Note: The data presented in this table is illustrative and based on computational studies of analogous substituted phenylboronic acids. The actual values for this compound may vary.
Mechanistic Insights from Computational Modeling of Catalytic Cycles
Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational modeling has been pivotal in elucidating the intricate mechanisms of these catalytic cycles. These studies often focus on the key steps of oxidative addition, transmetalation, and reductive elimination.
For this compound, computational models could predict its efficiency in such reactions. The electronic and steric properties of the substituents play a crucial role. The fluorine and methoxy groups ortho to the boronic acid can influence the rate and selectivity of the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Computational studies on the Suzuki-Miyaura reaction mechanism have explored the role of the base in activating the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center. DFT calculations can model the transition states of these steps, providing activation energy barriers that correlate with reaction rates. The specific substitution pattern of this compound would influence the stability of the intermediate boronate and the energy of the transmetalation transition state.
Prediction of Novel Transformations and Intermolecular Interactions
Beyond established reactions, computational chemistry serves as a predictive tool for discovering novel transformations. By calculating reaction pathways and activation energies for hypothetical reactions, new synthetic routes can be proposed. For this compound, theoretical studies could explore its potential in less common coupling reactions or in the synthesis of novel heterocyclic systems.
Furthermore, understanding the intermolecular interactions of this boronic acid is crucial for predicting its solid-state properties, such as crystal packing and solubility. Boronic acids are known to form hydrogen-bonded dimers in the solid state. Computational studies can model these interactions and predict the most stable crystal structures. The presence of the fluoro and methoxy groups can lead to additional intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, which would influence the supramolecular assembly. Theoretical investigations into the conformational preferences of the boronic acid group relative to the substituted phenyl ring are also important, as this can impact both its reactivity and its intermolecular interactions.
Future Perspectives in Arylboronic Acid Research with Implications for 2 Fluoro 3 Methoxy 4 Methylphenyl Boronic Acid
Advancements in Catalytic System Design
The Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation, heavily relies on transition metal catalysts, traditionally palladium-based systems. wwjmrd.comrsc.org Future research will focus on creating novel catalytic systems with higher efficiency, broader substrate scope, and improved stability, which will directly benefit the application of sterically hindered or electronically complex arylboronic acids such as (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid.
Key areas of advancement include:
Development of Novel Ligands: The design of more sophisticated ligands is crucial. Electron-donating and sterically demanding ligands have been shown to promote the critical steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov Future ligands will likely be tailored to activate challenging substrates, operate at lower catalyst loadings, and function at room temperature. nih.govresearchgate.net For a molecule like this compound, with ortho-substituents (fluoro and methoxy (B1213986) groups), ligands that can accommodate steric bulk while facilitating efficient transmetalation will be particularly important.
Exploration of Non-Palladium Catalysts: While palladium is highly effective, its cost and potential for product contamination are drawbacks. rsc.org Consequently, research into catalysts based on more abundant and less toxic metals like nickel, copper, cobalt, and iron is expanding. rsc.orgmdpi.com The development of robust nickel-based catalytic systems, for instance, has already shown promise for coupling a wide range of electrophiles and is a significant area of future exploration. mdpi.comacs.org
Heterogeneous Catalysis: Immobilizing catalysts on solid supports offers advantages in terms of catalyst recovery, reusability, and reduced metal leaching into the product. researchgate.net Future work will involve designing highly robust and efficient heterogeneous catalysts, potentially using polymer scaffolds or nanoparticles, that can be utilized in continuous-flow reactors for more scalable and industrial applications. researchgate.net
| Catalyst System Component | Advancement Area | Implication for this compound |
|---|---|---|
| Ligands | Sterically demanding, electron-rich phosphines and N-heterocyclic carbenes (NHCs). nih.gov | Improved reaction yields and rates by overcoming steric hindrance from ortho-substituents. |
| Metal Center | Catalysts based on Ni, Cu, Fe, Co to replace or supplement Pd. rsc.orgmdpi.com | More cost-effective and sustainable cross-coupling reactions. |
| Catalyst Support | Immobilization on polymers, silica, or magnetic nanoparticles. researchgate.net | Facilitates easier purification, catalyst recycling, and suitability for industrial-scale synthesis. |
Exploration of Sustainable and Green Chemical Syntheses
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net The synthesis and application of arylboronic acids are being actively re-evaluated through this lens.
Future trends in this area include:
Greener Solvents and Reaction Conditions: A major focus is the replacement of traditional organic solvents with more environmentally benign alternatives like water or ethanol (B145695). researchgate.netrsc.org Research into micellar catalysis, where reactions are run in water using surfactants, is a promising avenue that could be applied to reactions involving this compound. organic-chemistry.org Furthermore, developing reactions that proceed efficiently at ambient temperature and pressure will significantly reduce energy consumption. rsc.org
Atom Economy and One-Pot Reactions: Methodologies that maximize the incorporation of starting materials into the final product (high atom economy) are central to green chemistry. One-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel, reduce the need for purification of intermediates, saving time, solvents, and resources. rsc.org Future research will likely focus on developing one-pot sequences that combine the synthesis of boronic acids with their subsequent cross-coupling reactions.
Alternative Energy Sources: The use of microwaves, ultrasound, and mechanochemistry (grinding) as alternative energy inputs can lead to dramatically reduced reaction times, increased yields, and sometimes, the elimination of solvents altogether. researchgate.net These techniques will be further explored for the synthesis and functionalization of substituted arylboronic acids.
| Green Chemistry Principle | Application in Arylboronic Acid Chemistry | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Employing water or ethanol instead of volatile organic compounds (VOCs). researchgate.netrsc.org | Reduced environmental impact and improved operational safety. |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. researchgate.net | Faster reaction times and lower energy costs. |
| Waste Prevention | One-pot, tandem, or multicomponent reactions. rsc.org | Fewer purification steps, leading to less solvent waste and higher overall efficiency. |
| Catalysis | Development of reusable heterogeneous catalysts. | Reduced metal waste and simplified product purification. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
Arylboronic acids are increasingly recognized for their utility beyond traditional organic synthesis, finding applications as key components in advanced materials. rsc.org The unique electronic and structural properties of this compound, conferred by its fluorine, methoxy, and methyl groups, make it an intriguing candidate for the development of novel functional materials.
Future interdisciplinary research directions include:
Stimuli-Responsive Materials: Arylboronic acids can reversibly form esters with diols, a process that is sensitive to pH and the presence of sugars. rsc.orgmdpi.com This dynamic covalent chemistry is being harnessed to create "smart" materials, such as self-healing hydrogels and drug delivery systems that release their payload in response to specific biological triggers like glucose levels or acidic microenvironments. rsc.orgnih.gov The specific pKa and binding affinities of this compound could be exploited to fine-tune the responsiveness of such materials.
Sensors and Analytical Devices: The diol-binding capability of arylboronic acids makes them excellent recognition units for carbohydrate sensors. acs.org When combined with fluorescent moieties, they can act as chemosensors that signal the presence of specific sugars. mdpi.com There is potential to incorporate this compound into paper-based analytical devices (μPADs) or other sensor platforms for diagnostic applications. researchgate.net
Organic Electronics and Crystal Engineering: Arylboronic acids are valuable building blocks in supramolecular chemistry and crystal engineering due to their ability to form predictable hydrogen-bonding networks. acs.org The defined substitution pattern of this compound can be used to direct the self-assembly of molecules into well-ordered structures, a key requirement for the development of organic semiconductors and other functional materials.
| Application Area | Role of Arylboronic Acid | Potential Contribution of this compound |
|---|---|---|
| Self-Healing Polymers | Forms reversible boronate ester crosslinks. rsc.org | Substituents (F, OMe) could modulate the kinetics and stability of the crosslinks. |
| Drug Delivery Systems | Acts as a trigger responsive to pH or sugars. mdpi.com | The electronic properties of the aryl ring can tune the pKa, affecting the pH at which a drug is released. |
| Carbohydrate Sensors | Binds to diols on sugars, often inducing a fluorescent signal. mdpi.com | Could be functionalized to create a selective sensor for specific biologically relevant sugars. |
| Crystal Engineering | Directs molecular assembly through hydrogen bonding. acs.org | Precise control over solid-state packing for creating materials with tailored optical or electronic properties. |
Bio-Inspired Chemical Transformations and Molecular Recognition Principles
Drawing inspiration from biological systems, researchers are exploring new ways to use the unique reactivity of arylboronic acids for molecular recognition and transformation. The ability of the boronic acid moiety to interact with biologically relevant functional groups is central to this effort. nih.govnih.gov
Prospective research avenues in this domain are:
Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable, covalent bond with a serine residue in the active site. mdpi.com The aryl portion of the molecule plays a key role in directing the inhibitor to the enzyme's binding pocket. The specific substitution pattern of this compound could be used as a scaffold to design potent and selective inhibitors for therapeutic targets.
Molecular Recognition of Biologically Important Diols: The most well-known application is the recognition of saccharides. nih.gov Future work will focus on achieving higher selectivity for specific and complex carbohydrates, such as sialic acid, which is important in cancer biology. acs.org By incorporating features that allow for multipoint recognition (e.g., hydrogen-bond donors), receptors based on this compound could be designed for enhanced affinity and selectivity towards biologically significant targets like glycoproteins or neurotransmitters. nih.govacs.org
Bioconjugation and Cell Delivery: The reversible nature of the boronate ester bond makes it suitable for bioconjugation applications, such as attaching molecules to proteins or cell surfaces. This could be used to develop systems for the targeted delivery of therapeutic agents. nih.gov
| Bio-Inspired Application | Underlying Principle | Relevance to this compound |
|---|---|---|
| Enzyme Inhibition | Covalent interaction with active site residues (e.g., serine). mdpi.com | The substituted phenyl ring can be tailored to fit specific enzyme binding pockets, potentially leading to new drug candidates. |
| Saccharide Sensing | Reversible covalent binding to 1,2- or 1,3-diols. nih.govnih.gov | Could serve as the core recognition element in fluorescent probes for detecting specific sugars in biological samples. |
| Targeted Drug Delivery | Binding to diols present on cell surface glycoconjugates. acs.org | Could be incorporated into larger drug-carrying molecules to target cells with specific surface carbohydrates. |
| Biomimetic Catalysis | Acting as a Lewis acid to activate substrates, mimicking enzymatic catalysis. | The electronic properties can be tuned to optimize catalytic activity for specific transformations. |
Q & A
Basic: What are the optimal synthetic routes for preparing (2-fluoro-3-methoxy-4-methylphenyl)boronic acid, and how do substituent positions influence yield?
Methodological Answer:
Synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, fluorinated aryl precursors (e.g., 2-fluoro-3-methoxy-4-methylbromobenzene) react with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl₂) in anhydrous THF at 80°C . Substituent positions critically affect steric and electronic outcomes:
- Ortho-fluoro groups increase steric hindrance, reducing coupling efficiency by ~20% compared to para-substituted analogs .
- Methoxy groups at the 3-position enhance boronic acid stability via intramolecular hydrogen bonding with the boronic acid moiety .
Key Optimization Parameters:
- Catalyst loading (1–5 mol% Pd).
- Temperature control (70–90°C) to minimize boroxine formation.
- Use of molecular sieves to scavenge water, improving yields to >75% .
Advanced: How can researchers mitigate boroxine formation during MALDI-MS analysis of this compound?
Methodological Answer:
Boronic acids undergo dehydration to form boroxines, complicating mass spectral interpretation. Solutions include:
- Derivatization with diols : Pre-treat the compound with 2,3-butanediol or pinacol to form cyclic boronic esters, suppressing trimerization .
- On-plate esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent during MALDI preparation, enabling in situ stabilization .
- Low-temperature ionization : Reduce laser energy to limit thermal decomposition.
Data Validation:
- Compare spectra before/after derivatization to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1 vs. esterified [M+pinacol+H]⁺ at m/z 299.2) .
Basic: What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
This compound serves as a key intermediate in synthesizing fluorinated biaryl scaffolds for drug discovery. Example protocol:
Coupling with aryl halides : React with 4-bromoanisole (1.2 eq) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 eq) in DMF/H₂O (3:1) at 90°C for 12 hours .
Workup : Extract with ethyl acetate, purify via silica gel chromatography (hexane/EtOAc 4:1).
Yield : 65–80%, with regioselectivity driven by the electron-withdrawing fluoro group enhancing oxidative addition efficiency .
Advanced: How do secondary interactions affect the selectivity of this boronic acid in glycoprotein binding studies?
Methodological Answer:
While boronic acids bind cis-diols (e.g., glycans), non-specific interactions (e.g., hydrophobic or ionic) with protein surfaces can reduce selectivity. Mitigation strategies:
- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity over non-glycosylated proteins .
- Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize hydrophobic interactions .
Case Study : Binding affinity for RNase B (glycosylated) vs. RNase A (non-glycosylated) showed a 10:1 selectivity ratio in optimized conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., fluoro-induced splitting in aromatic regions at δ 6.8–7.2 ppm) .
- ¹¹B NMR : Confirm boronic acid presence (δ 28–32 ppm) and absence of boroxines (δ 18–22 ppm) .
- FT-IR : Detect B–O stretching at 1340–1310 cm⁻¹ and O–H (boronic acid) at 3200–3400 cm⁻¹ .
Advanced: How can computational modeling predict the reactivity of this boronic acid in enzyme inhibition studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with serine proteases (e.g., thrombin). The fluoro and methoxy groups enhance binding affinity (ΔG = −8.2 kcal/mol) by forming halogen bonds and hydrogen bonds with active-site residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict nucleophilic attack sites .
Validation : Compare computational Ki values with experimental IC₅₀ from fluorescence-based assays .
Basic: What are the stability challenges for this compound under aqueous conditions, and how can they be addressed?
Methodological Answer:
- Hydrolysis : The boronic acid group hydrolyzes to boric acid at pH > 10. Stabilize by:
- Storing in anhydrous DMSO at −20°C.
- Adding 1% (v/v) triethylamine to reaction mixtures to neutralize acidic byproducts .
- Oxidation : Avoid prolonged exposure to air; use argon-sparged solvents during synthesis .
Advanced: How do structural analogs (e.g., 3-fluoro vs. 4-methoxy isomers) compare in biological activity?
Methodological Answer:
Trend : Electron-withdrawing groups (fluoro) at ortho positions enhance enzyme inhibition but reduce cellular permeability .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced: How can kinetic studies (e.g., stopped-flow fluorescence) elucidate sugar-binding mechanisms?
Methodological Answer:
- Experimental Setup : Mix 100 μM boronic acid with 10 mM D-fructose in pH 7.4 PBS. Monitor fluorescence quenching at λₑₓ/λₑₘ = 300/420 nm .
- Kinetic Parameters :
- kₒₙ = 1.2 × 10³ M⁻¹s⁻¹ (fructose) vs. 4.5 × 10² M⁻¹s⁻¹ (glucose).
- Equilibrium reached in <10 seconds, confirming rapid binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
